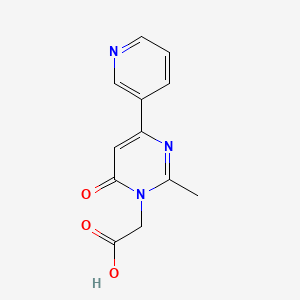![molecular formula C11H10N2S B15054839 4-(Benzo[d]thiazol-2-yl)butanenitrile CAS No. 21344-52-5](/img/structure/B15054839.png)
4-(Benzo[d]thiazol-2-yl)butanenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Benzo[d]thiazol-2-yl)butanenitrile is an organic compound with the molecular formula C11H10N2S. It belongs to the class of benzothiazole derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and material science .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzo[d]thiazol-2-yl)butanenitrile typically involves the reaction of 2-aminobenzothiazole with a suitable nitrile compound under specific conditions. One common method is the Knoevenagel condensation reaction, where 2-aminobenzothiazole is reacted with a nitrile compound in the presence of a base such as piperidine in ethanol solvent . The reaction mixture is then heated under reflux conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process may be optimized for higher yields and purity, and the product is typically purified by recrystallization or chromatography techniques .
化学反応の分析
Types of Reactions
4-(Benzo[d]thiazol-2-yl)butanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Various substituted benzothiazole derivatives.
科学的研究の応用
4-(Benzo[d]thiazol-2-yl)butanenitrile has several scientific research applications:
作用機序
The mechanism of action of 4-(Benzo[d]thiazol-2-yl)butanenitrile involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or proteins involved in cellular processes, leading to its biological effects. The compound’s structure allows it to bind to specific sites on target molecules, disrupting their normal function and leading to therapeutic outcomes .
類似化合物との比較
Similar Compounds
- 2-(4-Chlorophenyl)benzo[d]thiazole
- 2-(4-Isopropylphenyl)benzo[d]thiazole
- 2-(4-Methoxyphenyl)benzo[d]thiazole
Uniqueness
4-(Benzo[d]thiazol-2-yl)butanenitrile is unique due to its specific nitrile group, which imparts distinct chemical reactivity and biological activity compared to other benzothiazole derivatives. This uniqueness makes it a valuable compound for various applications in research and industry .
特性
CAS番号 |
21344-52-5 |
|---|---|
分子式 |
C11H10N2S |
分子量 |
202.28 g/mol |
IUPAC名 |
4-(1,3-benzothiazol-2-yl)butanenitrile |
InChI |
InChI=1S/C11H10N2S/c12-8-4-3-7-11-13-9-5-1-2-6-10(9)14-11/h1-2,5-6H,3-4,7H2 |
InChIキー |
PIYAUBCNJIBGBG-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)N=C(S2)CCCC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


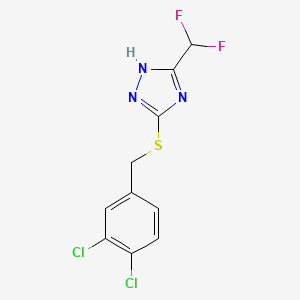
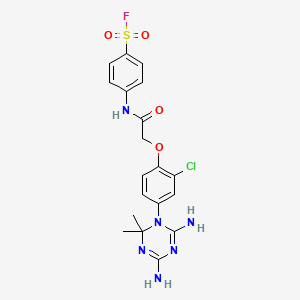
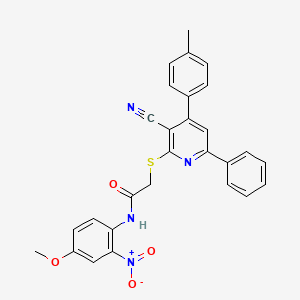
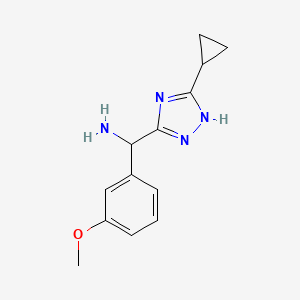

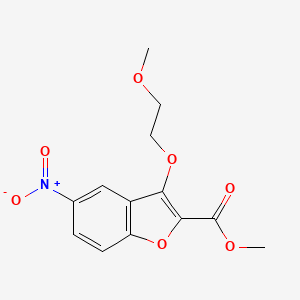
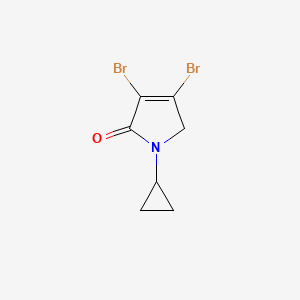



![2-Bromo-5,7-dihydro-4H-thieno[2,3-c]pyran-3-amine](/img/structure/B15054830.png)
![5,11-Dihydroindolo[3,2-b]carbazole-6-carbonitrile](/img/structure/B15054833.png)
![2-Chloro-4-isobutyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B15054834.png)
